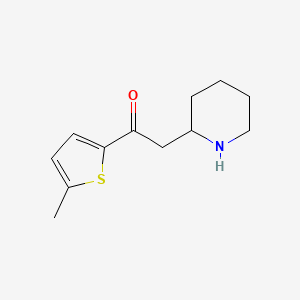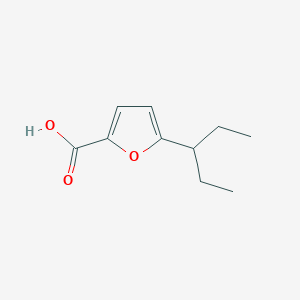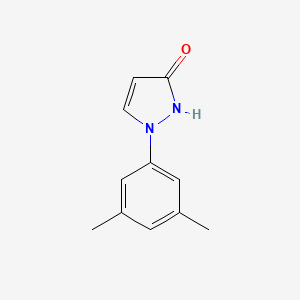![molecular formula C10H23NO2 B13303706 2-[(Heptan-2-yl)amino]propane-1,3-diol](/img/structure/B13303706.png)
2-[(Heptan-2-yl)amino]propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Heptan-2-yl)amino]propane-1,3-diol is a chemical compound with the molecular formula C10H23NO2 and a molecular weight of 189.30 g/mol . This compound is part of the amino alcohol family and is known for its versatile applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Heptan-2-yl)amino]propane-1,3-diol typically involves the reaction of heptan-2-amine with 1,3-dihydroxypropane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The amino group of heptan-2-amine reacts with the hydroxyl groups of 1,3-dihydroxypropane to form the final compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Heptan-2-yl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(Heptan-2-yl)amino]propane-1,3-diol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(Heptan-2-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s hydroxyl groups can also participate in various biochemical reactions, contributing to its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1,3-propane diol: A similar compound with a different alkyl group, used in the synthesis of cyclic carbonate monomers.
Serinol (2-amino-1,3-propanediol): Used in the synthesis of synthetic antibiotics and other pharmaceuticals.
Uniqueness
2-[(Heptan-2-yl)amino]propane-1,3-diol is unique due to its specific heptan-2-yl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and biologically active molecules .
Eigenschaften
Molekularformel |
C10H23NO2 |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
2-(heptan-2-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C10H23NO2/c1-3-4-5-6-9(2)11-10(7-12)8-13/h9-13H,3-8H2,1-2H3 |
InChI-Schlüssel |
IQURVELXYFFWLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)NC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13303627.png)
![(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine](/img/structure/B13303634.png)
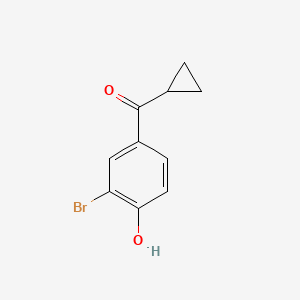


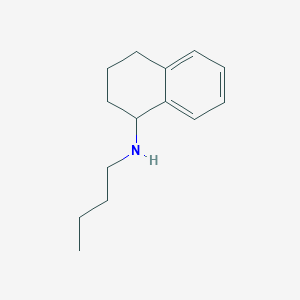
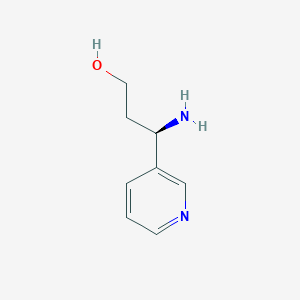
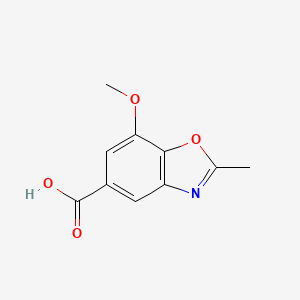


![1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol](/img/structure/B13303682.png)
